deoxythymidine-5'-triphosphate
Overview
Description
Mechanism of Action
Target of Action
Thymidine-5’-triphosphate (TTP) primarily targets several enzymes involved in DNA synthesis and metabolism. These include Thymidine kinase, cytosolic , Anaerobic ribonucleoside-triphosphate reductase , Thymidylate kinase , Glucose-1-phosphate thymidylyltransferase , and DNA primase/helicase . These enzymes play crucial roles in DNA replication, repair, and cell proliferation.
Mode of Action
TTP interacts with its targets by serving as a substrate for these enzymes. For instance, it is phosphorylated by thymidine kinase, an enzyme that plays a key role in the salvage pathway of DNA synthesis . The interaction of TTP with these enzymes leads to changes in the DNA structure and function, influencing cell proliferation and survival.
Biochemical Pathways
TTP is involved in the DNA synthesis pathway . It is incorporated into the growing DNA strand during replication. The incorporation of TTP into DNA can lead to changes in the DNA structure, affecting the function of genes and the behavior of cells .
Result of Action
The incorporation of TTP into DNA can have significant effects at the molecular and cellular levels. It can influence the structure of DNA, affecting gene expression and cell function. This can lead to changes in cell proliferation and survival, potentially influencing the development and progression of diseases .
Action Environment
The action of TTP can be influenced by various environmental factors. For instance, the activity of the enzymes that TTP targets can be affected by factors such as pH, temperature, and the presence of other molecules. Additionally, the availability of TTP for incorporation into DNA can be influenced by the concentration of TTP in the cell, which can be affected by factors such as diet and the activity of other metabolic pathways .
Biochemical Analysis
Biochemical Properties
Thymidine-5’-triphosphate interacts with various enzymes, proteins, and other biomolecules. It is synthesized via the methylation of deoxyuridine monophosphate (dUMP) through an enzyme called thymidylate synthase . Thymidine-5’-triphosphate can also be used by DNA ligase to create overlapping “sticky ends” in the process of DNA recombination .
Cellular Effects
Thymidine-5’-triphosphate has significant effects on various types of cells and cellular processes. It is essential for DNA synthesis and cellular growth . Its availability and metabolism can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Thymidine-5’-triphosphate involves its role as a substrate for DNA polymerases and reverse transcriptases . It binds to these enzymes, facilitating the addition of thymine bases to the growing DNA strand during replication. This process is crucial for maintaining the integrity of the genetic code and ensuring accurate DNA replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thymidine-5’-triphosphate can change over time. For instance, its levels can influence the rate of DNA synthesis, affecting cell proliferation rates . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Thymidine-5’-triphosphate can vary with different dosages in animal models . High doses of thymidine can lead to imbalances in the dNTP pool, potentially causing DNA replication stress and genomic instability .
Metabolic Pathways
Thymidine-5’-triphosphate is involved in the pyrimidine metabolism pathway . It is synthesized from dUMP in a reaction catalyzed by thymidylate synthase . This reaction is a critical step in the dTTP salvage pathway, which recycles degraded or free dTMP back into the active dTTP form .
Transport and Distribution
Thymidine-5’-triphosphate is transported and distributed within cells and tissues as part of the nucleotide pool. It is predominantly located in the nucleus, where it is used for DNA synthesis . It can also be found in the cytoplasm, where it can be synthesized or degraded depending on the cell’s needs .
Subcellular Localization
Thymidine-5’-triphosphate is primarily localized in the nucleus of the cell, where it participates in DNA replication . It can also be present in the cytoplasm, where it is involved in various metabolic pathways . Its activity and function can be influenced by various factors, including the cell cycle stage and the presence of DNA damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymidine 5’-triphosphate is synthesized via the methylation of deoxyuridine monophosphate (dUMP) by the enzyme thymidylate synthase . The reaction involves the transfer of a methyl group from 5,10-methylenetetrahydrofolate to dUMP, forming deoxythymidine monophosphate (dTMP), which is then phosphorylated to form thymidine 5’-triphosphate.
Industrial Production Methods: Industrial production of thymidine 5’-triphosphate typically involves enzymatic synthesis using thymidylate synthase and kinases to sequentially add phosphate groups to dTMP . The process is optimized for high yield and purity, often involving purification steps such as chromatography.
Chemical Reactions Analysis
Types of Reactions: Thymidine 5’-triphosphate undergoes various chemical reactions, including:
Phosphorylation: Conversion of dTMP to thymidine 5’-triphosphate.
Hydrolysis: Breakdown of thymidine 5’-triphosphate into thymidine and inorganic phosphate.
Polymerization: Incorporation into DNA strands during DNA synthesis.
Common Reagents and Conditions:
Phosphorylation: Requires ATP and specific kinases.
Hydrolysis: Catalyzed by phosphatases under physiological conditions.
Polymerization: Catalyzed by DNA polymerases in the presence of a DNA template and primer.
Major Products:
Phosphorylation: Thymidine 5’-triphosphate.
Hydrolysis: Thymidine and inorganic phosphate.
Polymerization: Extended DNA strands with incorporated thymidine residues.
Scientific Research Applications
Thymidine 5’-triphosphate has numerous applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study DNA polymerase activity.
Biology: Essential for DNA replication and repair studies.
Medicine: Utilized in polymerase chain reaction (PCR) and DNA sequencing techniques.
Industry: Employed in the production of genetically modified organisms and synthetic biology applications.
Comparison with Similar Compounds
- Deoxyadenosine 5’-triphosphate (dATP)
- Deoxyguanosine 5’-triphosphate (dGTP)
- Deoxycytosine 5’-triphosphate (dCTP)
Thymidine 5’-triphosphate’s unique role in DNA synthesis and its absence in RNA synthesis highlight its distinct function in cellular processes .
Properties
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N2O14P3/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVNXKFIZYSCEB-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N2O14P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27821-54-1 (tri-hydrochloride salt) | |
Record name | Thymidine 5'-triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000365082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30189998 | |
Record name | Thymidine 5'-triphosphate | |
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Molecular Weight |
482.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless solid; [GE Healthcare MSDS], Solid | |
Record name | Thymidine 5'-triphosphate | |
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Record name | Thymidine 5'-triphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001342 | |
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CAS No. |
365-08-2 | |
Record name | dTTP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=365-08-2 | |
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Record name | Thymidine 5'-triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000365082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thymidine 5'-triphosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02452 | |
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Record name | Thymidine 5'-triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thymidine 5'-(tetrahydrogen triphosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.064 | |
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Record name | THYMIDINE TRIPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QOP4K539MU | |
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Record name | Thymidine 5'-triphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001342 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Thymidine-5'-triphosphate (dTTP) and what is its primary biological role?
A1: Thymidine-5'-triphosphate (dTTP) is a pyrimidine nucleoside triphosphate, serving as one of the essential building blocks for DNA synthesis.
Q2: How does dTTP contribute to DNA synthesis?
A: dTTP, along with the other deoxynucleoside triphosphates (dATP, dCTP, dGTP), is incorporated into a growing DNA strand by DNA polymerases. The enzyme catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA chain and the 5'-phosphate group of dTTP. []
Q3: What is the consequence of incorporating modified nucleotides, like 2',3'-dideoxynucleotides, into DNA?
A: Incorporation of 2',3'-dideoxynucleotides into DNA results in chain termination. These analogues lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, halting further DNA elongation. []
Q4: What makes DNA polymerase selectivity so crucial during DNA synthesis?
A: DNA polymerase selectivity ensures the accurate replication of the genome. It preferentially incorporates nucleotides following the Watson-Crick base pairing rules (A with T, and G with C), minimizing errors during DNA replication. High-fidelity DNA polymerases have intrinsic error rates as low as one mistake per one million synthesized nucleotides. []
Q5: How do researchers investigate the factors influencing DNA polymerase selectivity?
A: Scientists utilize synthetic nucleotide analogues with specific modifications to probe the mechanisms governing DNA polymerase selectivity. For instance, nucleotides with hydrophobic nucleobase isosteres help understand the contribution of hydrogen bonding to selectivity, while 4'-alkyl-modified nucleotides with increasing steric bulk are used to study the impact of steric factors on nucleotide incorporation. []
Q6: What is the significance of studying the interaction of dTTP analogues with DNA polymerases?
A: Understanding how dTTP analogues interact with DNA polymerases is crucial for developing antiviral and anticancer drugs. For example, 3'-azido-3'-deoxythymidine-5'-triphosphate (AZTTP), an analogue of dTTP, is a potent inhibitor of HIV-1 reverse transcriptase, the enzyme responsible for replicating the virus's genetic material. [, ]
Q7: Are there other examples of dTTP analogues with antiviral activity?
A: Yes, L-beta-Deoxythymidine (L-dT), the optical enantiomer of D-beta-deoxythymidine (D-dT), is selectively phosphorylated by herpes simplex virus type 1 (HSV-1) thymidine kinase to its triphosphate form (L-dTTP). L-dTTP then inhibits HSV-1 DNA polymerase and other human DNA polymerases, hindering viral replication. []
Q8: How does the intracellular ratio of dATP to dTTP influence the effectiveness of thymidylate synthase (TS) inhibitors like 5-fluorouracil in cancer treatment?
A: Inhibiting TS with 5-fluorouracil in combination with leucovorin can induce cell death in colon cancer cells by creating a "thymineless death" state. This state is characterized by a decrease in dTTP levels and an increase in dATP levels, leading to an imbalance in the dATP/dTTP ratio. Maintaining an elevated dATP/dTTP ratio has been shown to be essential for committing colon cancer cells to thymineless death. []
Q9: Can natural products serve as inhibitors of HIV-1 reverse transcriptase?
A: Yes, certain natural products, such as benzophenanthridine alkaloids like faragaronine chloride [] and nitidine chloride, have been identified as potent inhibitors of HIV-1 reverse transcriptase. []
Q10: How does the availability of numerous sequenced M. tuberculosis genomes contribute to drug discovery for tuberculosis?
A: Analyzing the pangenome of M. tuberculosis, which encompasses genetic information from multiple strains, helps identify potential drug targets present in a wider range of bacterial populations. This approach has led to the identification of several conserved, essential proteins in M. tuberculosis that could be targeted by new drugs. []
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